4-{[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide
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Overview
Description
4-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound that features a pyrazole ring substituted with a methoxyphenyl group, a carbonyl group, and a sulfonamide group attached to a dimethylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . The resulting pyrazole intermediate is then functionalized with a methoxyphenyl group and a carbonyl group through various organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
4-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]-N,N-dimethylpiperazine-1-sulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
- 5-(4-methoxyphenyl)-1H-indoles
- Quinolinyl-pyrazoles
Uniqueness
The uniqueness of 4-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]-N,N-dimethylpiperazine-1-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H23N5O4S |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
4-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C17H23N5O4S/c1-20(2)27(24,25)22-10-8-21(9-11-22)17(23)15-12-14(18-19-15)13-6-4-5-7-16(13)26-3/h4-7,12H,8-11H2,1-3H3,(H,18,19) |
InChI Key |
SADORNKBZJHRIT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NN2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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